![molecular formula C14H19NO2 B1604323 Ethyl 6-phenylpiperidine-2-carboxylate CAS No. 1137664-24-4](/img/structure/B1604323.png)
Ethyl 6-phenylpiperidine-2-carboxylate
Overview
Description
Ethyl 6-phenylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-phenylpiperidine-2-carboxylate typically involves the reaction of 6-phenylpiperidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 6-phenylpiperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to ethyl 6-phenylpiperidine-2-carboxylate but without the ester and phenyl groups.
Phenylpiperidine: Similar to this compound but lacks the ester group.
Ethyl piperidine-2-carboxylate: Similar but without the phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and ester groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 6-phenylpiperidine-2-carboxylate (CAS Number: 1137664-24-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- Structural Features : The compound features a piperidine ring with an ethyl ester and a phenyl group, which are critical for its biological interactions.
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve:
- Binding to Receptors : Modulating receptor activity to influence cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic processes, leading to altered physiological responses .
Biological Activities
The compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- This compound has shown promising results against various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Preliminary research suggests that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Key Findings |
---|---|---|
Study A | Antimicrobial Activity | Showed effective inhibition of Gram-positive and Gram-negative bacteria. |
Study B | Anticancer Activity | Induced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than standard drugs like bleomycin. |
Study C | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Research Applications
This compound is being explored for various applications:
Properties
IUPAC Name |
ethyl 6-phenylpiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDSCPXUVCTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647078 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137664-24-4 | |
Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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